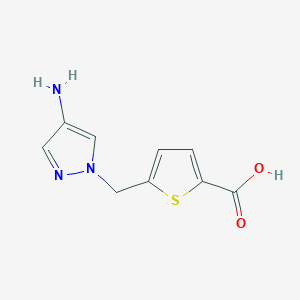

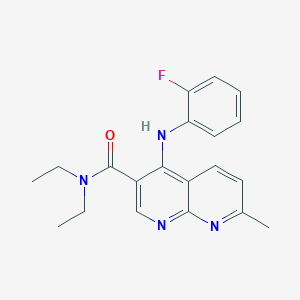

![molecular formula C11H8N2O3 B2849922 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid CAS No. 1369318-81-9](/img/structure/B2849922.png)

4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,4-benzoxazine fused heterocycles, which includes 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid, has been reviewed . The most convenient and commonly used method for the synthesis of 1,4-benzoxazinones involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate in a single step .Scientific Research Applications

Antimicrobial Applications

The structural complexity of 8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid offers potential for antimicrobial activity. Research indicates that derivatives of imidazo[1,2-a]pyridine, which share a similar fused ring structure, have been effective against various bacterial strains . This suggests that our compound could be synthesized into derivatives that target specific microbial pathways, potentially offering new treatments for resistant bacterial infections.

Antitubercular Agents

Compounds with the imidazo[5,1-c][1,4]benzoxazine ring system have been explored for their antitubercular properties. A study on benzo[d]imidazo[2,1-b]thiazole derivatives, which are structurally related, showed promising activity against Mycobacterium tuberculosis . This implies that our compound could be modified to enhance its efficacy as an antitubercular agent, contributing to the fight against tuberculosis.

Anticancer Research

The unique structure of 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid may interfere with the process of angiogenesis, which is crucial for tumor growth and metastasis. Studies on similar compounds have demonstrated potential in inhibiting angiogenesis, suggesting that this compound could be a candidate for anticancer drug development .

Anti-HIV Agents

Research into the inhibition of HIV integrase, an enzyme critical for the HIV replication cycle, has included compounds with imidazo[5,1-c][1,4]benzoxazine cores. These studies have identified compounds that show inhibitory activity against HIV integrase, indicating that our compound could be a starting point for the development of new anti-HIV medications .

properties

IUPAC Name |

4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)10-8-5-16-9-4-2-1-3-7(9)13(8)6-12-10/h1-4,6H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZNXVXSPMXJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CN2C3=CC=CC=C3O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

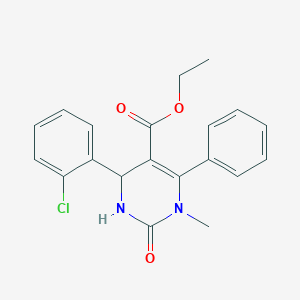

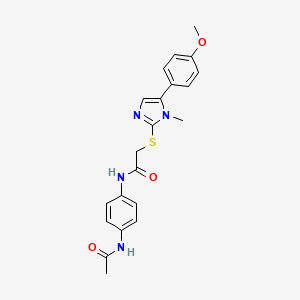

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2849839.png)

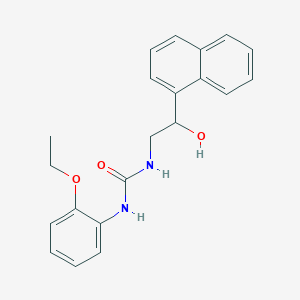

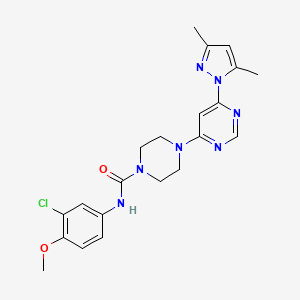

![Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2849840.png)

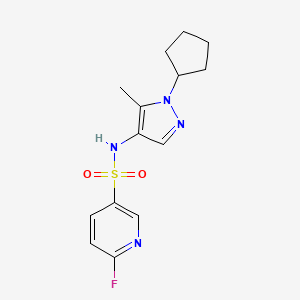

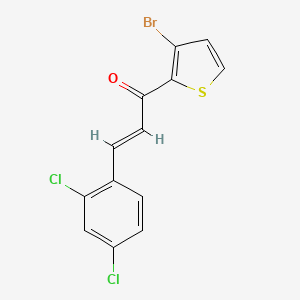

![2-Amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2849847.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2849850.png)

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)